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molecular formula C13H18N2O3 B363698 Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate CAS No. 27904-92-3

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Cat. No. B363698
M. Wt: 250.29g/mol
InChI Key: SXMVQSMVZIZWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674144B2

Procedure details

7.67 g (40.0 mmol) of EDCl was added to 50 ml of THF solution of 3.50 g (20.0 mmol) of Boc-Gly-OH (manufactured by Tokyo Chemical Industry Co., Ltd), and 1.82 ml (20.0 mmol) of aniline, followed by stirring for 6 hours at room temperature. After a reaction mixture was concentrated under reduced pressure, the concentrate was extracted by adding water and ethyl acetate. After an organic layer was washed with brine (two times for each), and the organic layer was dried over sodium sulfate. After the drying agent was separated by filtration, the filtrate was concentrated under reduced pressure, thereby obtaining crude amide. The obtained amide compound was purified by a silica gel column chromatography (hexane/ethyl acetate=2/1 to 1/1 (volume ratio)), thereby obtaining 4.85 g of the product with a yield of 96.9%.
Name
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96.9%

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.Cl.[NH:13]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][C:15]([OH:17])=O.[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C1COCC1>[NH:13]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][C:15]([NH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
7.67 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
3.5 g
Type
reactant
Smiles
N(CC(=O)O)C(=O)OC(C)(C)C
Name
Quantity
1.82 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After a reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the concentrate was extracted
ADDITION
Type
ADDITION
Details
by adding water and ethyl acetate
WASH
Type
WASH
Details
After an organic layer was washed with brine (two times for each), and the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the drying agent was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtaining crude amide
CUSTOM
Type
CUSTOM
Details
The obtained amide compound was purified by a silica gel column chromatography (hexane/ethyl acetate=2/1 to 1/1 (volume ratio))

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N(CC(=O)NC1=CC=CC=C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 96.9%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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